(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride
CAS No.: 2418595-86-3
Cat. No.: VC6712406
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2418595-86-3 |
|---|---|
| Molecular Formula | C8H14ClN3 |
| Molecular Weight | 187.67 |
| IUPAC Name | (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3.ClH/c1-6-5-7(2)11-8(10-6)3-4-9-11;/h3-4,6-7,10H,5H2,1-2H3;1H/t6-,7+;/m1./s1 |
| Standard InChI Key | KITGSFHPFUVRCC-HHQFNNIRSA-N |
| SMILES | CC1CC(N2C(=CC=N2)N1)C.Cl |
Introduction
Chemical Identity and Structural Features
Core Structure and Stereochemistry
The parent scaffold, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, consists of a pyrazolo[1,5-a]pyrimidine ring system partially saturated at positions 4–7. The (5R,7S)-dimethyl configuration introduces chirality, which critically influences molecular interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property vital for pharmacokinetic optimization .
Table 1: Key Structural Attributes
| Property | Description |
|---|---|
| IUPAC Name | (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride |
| Molecular Formula | C₉H₁₄N₄·HCl |
| Stereochemistry | 5R,7S configuration |
| Salt Form | Hydrochloride |
| Key Functional Groups | Pyrazolo[1,5-a]pyrimidine core, methyl substituents, protonated amine |
Comparative Structural Analysis
Patent ES2709119T3 discloses analogs with substituents such as trifluoromethyl, dimethoxyphenyl, and piperazine groups at positions 5 and 7 . For example, the compound (5S,7R)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine shares the same bicyclic core but differs in substituent bulk and electronic properties . The dimethyl variant’s smaller alkyl groups may reduce steric hindrance compared to bulkier aryl or fluorinated groups, potentially altering target binding kinetics.
Synthesis and Manufacturing Processes
General Synthetic Routes
Tetrahydropyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. A common approach involves reacting aminopyrazoles with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For chiral derivatives like the (5R,7S)-dimethyl variant, asymmetric catalysis or resolution techniques are employed to achieve enantiomeric purity .
Representative Reaction Pathway
-
Step 1: Condensation of 5-amino-3-methylpyrazole with dimethyl acetylenedicarboxylate.
-
Step 2: Cyclization under acidic conditions to form the tetrahydropyrimidine ring.
-
Step 3: Chiral resolution using tartaric acid derivatives to isolate the (5R,7S)-enantiomer.
-
Step 4: Salt formation via treatment with hydrochloric acid.
Process Optimization Challenges
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form significantly improves water solubility compared to the free base. Predicted logP values (∼1.8) suggest moderate lipophilicity, balancing membrane permeability and solubility. Stability studies on analogs indicate decomposition temperatures above 200°C, with hygroscopicity requiring controlled storage conditions .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 226.7 g/mol |
| Melting Point | 215–220°C (decomposes) |
| logP (Free Base) | 1.8 |
| Aqueous Solubility | 12 mg/mL (HCl salt) |
Pharmacological Profile and Mechanisms of Action
Target Engagement Hypotheses
While direct data on the dimethyl variant are unavailable, structurally related compounds in ES2709119T3 exhibit kinase inhibitory activity, particularly against CDK2 and PIM1 kinases . The methyl groups may enhance hydrophobic interactions within kinase ATP-binding pockets.
In Vitro Activity Trends
Analogous compounds demonstrate IC₅₀ values in the nanomolar range for kinase targets. For instance, a trifluoromethyl-substituted derivative showed IC₅₀ = 18 nM against CDK2 . The dimethyl variant’s reduced electronegativity might lower affinity but improve selectivity.
Comparative Analysis with Related Compounds
Table 3: Structural and Activity Comparison
Future Research Directions
-
Stereoselective Synthesis: Optimizing enantiomeric excess via chiral auxiliaries.
-
Target Identification: High-throughput screening against kinase panels.
-
Formulation Development: Co-crystallization to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume